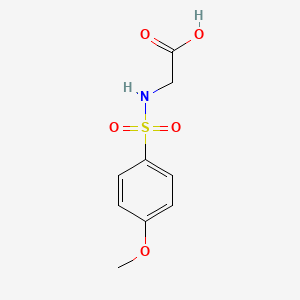

(4-Methoxy-benzenesulfonylamino)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-15-7-2-4-8(5-3-7)16(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPHCYPWPATWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351640 | |

| Record name | (4-Methoxy-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13029-74-8 | |

| Record name | (4-Methoxy-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxybenzenesulfonamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methoxy-benzenesulfonylamino)-acetic acid chemical properties

An In-Depth Technical Guide to (4-Methoxy-benzenesulfonylamino)-acetic Acid

Introduction

This compound, also known as N-(4-methoxybenzenesulfonyl)glycine, is a sulfonamide derivative of the simplest amino acid, glycine. Its structure incorporates a para-substituted aromatic ring with a methoxy group, a sulfonamide linkage, and a carboxylic acid moiety. This unique combination of functional groups makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, while the N-substituted amino acid framework provides a versatile scaffold for constructing more complex molecules, including peptide mimetics and targeted inhibitors.

This guide provides a detailed overview of the core chemical properties, a proposed synthetic pathway, expected analytical characteristics, and potential applications of this compound, serving as a vital resource for scientists and drug development professionals.

PART 1: Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in experimental settings. This compound is a solid at room temperature, as indicated by its melting point. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number.

Key Data Summary

| Property | Value | Source |

| CAS Number | 13029-74-8 | |

| Molecular Formula | C₉H₁₁NO₅S | |

| Molecular Weight | 245.26 g/mol | |

| Melting Point | 129 °C | |

| Appearance | Solid (Predicted) | Inferred from melting point |

| IUPAC Name | 2-[(4-methoxyphenyl)sulfonamido]acetic acid | N/A |

| Hazard Classification | Irritant |

PART 2: Synthesis and Purification

A robust and reproducible synthetic protocol is paramount for obtaining high-purity material for research and development. While specific literature detailing the synthesis of this exact molecule is not abundant, a highly reliable and standard procedure can be proposed based on the well-established Schotten-Baumann reaction conditions for the formation of sulfonamides from primary amines.

Expertise & Rationale for Synthetic Choice

The chosen synthetic pathway involves the nucleophilic attack of the amino group of glycine on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. The reaction is conducted under basic conditions for two primary reasons:

-

Deprotonation: The base deprotonates the amino group of glycine, increasing its nucleophilicity and facilitating the reaction with the sulfonyl chloride.

-

Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing the protonation of the unreacted amine and driving the reaction to completion.

Subsequent acidification of the reaction mixture is a critical step to protonate the carboxylate salt formed under basic conditions, causing the final carboxylic acid product to precipitate out of the aqueous solution, thereby facilitating its isolation.

Proposed Experimental Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.). Cool the flask to 0-5 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add 4-methoxybenzenesulfonyl chloride (1.0 eq.), either as a solid portion-wise or as a solution in a minimal amount of a water-miscible solvent like tetrahydrofuran (THF), over 30 minutes. Ensure the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting sulfonyl chloride.

-

Workup & Isolation: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH 1-2 using concentrated HCl. A white precipitate should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Final Purity: For higher purity, the crude product can be recrystallized from an ethanol/water mixture to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

PART 3: Analytical Characterization Profile

Disclaimer: The following spectral data are predicted based on the known chemical structure and principles of spectroscopy. Experimental data for this specific compound were not available in the initial search.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons: A characteristic AA'BB' system (two doublets) between δ 7.0-8.0 ppm. The doublet ortho to the SO₂ group will be downfield relative to the doublet ortho to the OCH₃ group.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.

-

Methylene Protons (-CH₂-): A singlet or doublet (due to coupling with N-H) around δ 3.9-4.1 ppm.

-

Amide Proton (-NH-): A broad singlet or triplet (if coupled to CH₂) that may be exchangeable with D₂O, typically appearing between δ 5.0-6.0 ppm.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at δ > 10 ppm, which is also D₂O exchangeable.

-

-

¹³C NMR: The carbon spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (-COOH): Expected around δ 170-175 ppm.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-165 ppm), including the ipso-carbons attached to the sulfonyl and methoxy groups.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Sulfonamide): A moderate peak around 3200-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band at approximately 1700-1725 cm⁻¹.

-

S=O Stretches (Sulfonamide): Two strong, characteristic bands for asymmetric and symmetric stretching, located near 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively.

-

C-O Stretch (Methoxy Ether): A strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Molecular Ion: In ESI- mode, the [M-H]⁻ peak would be observed at m/z 244.02. In ESI+ mode, the [M+H]⁺ peak would be at m/z 246.04.

-

Key Fragmentation: Common fragmentation patterns would include the loss of SO₂ (64 Da) and cleavage of the N-S bond, leading to fragments corresponding to the 4-methoxybenzenesulfonyl cation (m/z 171.02) and the glycine fragment.

PART 4: Applications and Research Context

While specific applications for this compound are not widely documented, its structure suggests significant potential as a versatile building block in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: The sulfonamide moiety is a cornerstone of drug design. This compound can serve as a starting material or scaffold for synthesizing novel therapeutic agents. The combination of the sulfonamide with an amino acid backbone allows for its incorporation into peptidomimetic structures, which are designed to interact with biological targets like enzymes or receptors.

-

Organic Synthesis: As a protected amino acid, it is a useful intermediate. The sulfonyl group acts as a robust protecting group for the amine, stable to a wide range of reaction conditions, including those used in peptide coupling and other synthetic transformations.

-

Fragment-Based Drug Discovery (FBDD): This molecule represents an interesting fragment that could be used in FBDD screening campaigns to identify initial hits against protein targets. Its defined chemical handles (carboxylic acid, methoxy group) allow for straightforward chemical elaboration to improve binding affinity and selectivity.

PART 5: Safety and Handling

Based on available supplier data, this compound is classified as an irritant . Therefore, appropriate safety precautions must be observed during its handling and use.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.

-

General Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid ingestion and inhalation.

References

An In-depth Technical Guide to the Synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-Methoxy-benzenesulfonylamino)-acetic acid, a key intermediate in medicinal chemistry and drug development. The primary focus is on the robust and widely applicable N-sulfonylation of glycine with 4-methoxybenzenesulfonyl chloride, a process analogous to the Schotten-Baumann reaction. This document offers a detailed exploration of the synthetic pathway, including the preparation of the requisite sulfonyl chloride starting material, a step-by-step experimental protocol for the main reaction, and a thorough discussion of the underlying reaction mechanism. Furthermore, it addresses potential side reactions, purification strategies, and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of N-sulfonylated amino acids.

Introduction: The Significance of N-Sulfonylated Amino Acids

N-sulfonylated amino acids, such as this compound, represent a pivotal class of compounds in contemporary pharmacology. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. The incorporation of an amino acid moiety provides a versatile scaffold for further chemical modification, enabling the exploration of diverse structure-activity relationships. Specifically, the 4-methoxybenzenesulfonyl group can modulate the physicochemical properties of the parent amino acid, influencing its solubility, lipophilicity, and interaction with biological targets. This guide delineates a reliable and reproducible synthetic pathway to this compound, providing researchers with the foundational knowledge to produce this valuable compound for their discovery and development pipelines.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage involves the preparation of the key electrophile, 4-methoxybenzenesulfonyl chloride, from readily available anisole. The second, and core, stage is the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and the amino group of glycine.

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

The synthesis of the sulfonylating agent is a critical prerequisite. This is achieved through the sulfonation of anisole followed by chlorination.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution. Anisole is activated towards electrophilic attack by the electron-donating methoxy group. Chlorosulfonic acid can be used as the sulfonating and chlorinating agent. Alternatively, a two-step process involving sulfonation with sulfuric acid followed by treatment with a chlorinating agent like phosphorus oxychloride can be employed.

Experimental Protocol: Synthesis of 4-Methoxybenzenesulfonyl Chloride from Anisole

-

Materials:

-

Anisole

-

100% Sulfuric acid

-

Phosphorus oxychloride

-

Ice

-

Water

-

Sodium chloride

-

-

Procedure:

-

In a round-bottom flask equipped with a stirrer and cooled in an ice-water bath, combine anisole (0.5 mol) and phosphorus oxychloride (0.5 mol).

-

Slowly add 100% sulfuric acid (0.525 mol) while maintaining the temperature below 5 °C.

-

Remove the ice bath and allow the mixture to warm to approximately 29 °C over 90 minutes.

-

Heat the reaction mixture to about 95 °C and maintain for approximately two hours.

-

After cooling, slowly pour the reaction mixture into a mixture of ice (501.0 g), water (250.0 ml), and sodium chloride (31.0 g), ensuring the temperature remains below 11 °C.

-

Collect the resulting solid by filtration, wash three times with ice water (50.0 ml each), and dry to yield 4-methoxybenzenesulfonyl chloride.

-

Stage 2: Synthesis of this compound

This stage involves the N-sulfonylation of glycine with the previously synthesized 4-methoxybenzenesulfonyl chloride. The reaction is typically performed under Schotten-Baumann conditions, which utilize a base to facilitate the reaction.[1][2]

The Schotten-Baumann Reaction: A Mechanistic Insight

The Schotten-Baumann reaction is a well-established method for forming amides from amines and acid chlorides.[1][2] In this specific application, the mechanism unfolds as follows:

-

Deprotonation of Glycine: The base (e.g., sodium hydroxide) deprotonates the amino group of glycine, enhancing its nucleophilicity.

-

Nucleophilic Attack: The activated amino group of glycine attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. This forms a tetrahedral intermediate.

-

Elimination of Chloride: The tetrahedral intermediate collapses, leading to the formation of the sulfonamide bond and the elimination of a chloride ion.

-

Neutralization: The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Caption: Mechanism of the Schotten-Baumann reaction for the synthesis of the target compound.

Experimental Protocol: N-Sulfonylation of Glycine

-

Materials:

-

Glycine

-

4-Methoxybenzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Dissolve glycine (1.0 equivalent) in a 2% aqueous solution of sodium hydroxide in a round-bottom flask with constant stirring.[3]

-

Maintain the pH of the solution between 8 and 10 throughout the reaction by adding a 2% NaOH solution as needed.[3]

-

Slowly add 4-methoxybenzenesulfonyl chloride (1.05 equivalents) portion-wise to the glycine solution at room temperature.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary but is typically in the range of 4-8 hours.[3]

-

Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.

-

| Parameter | Value | Reference |

| Glycine | 1.0 eq | [3] |

| 4-Methoxybenzenesulfonyl chloride | 1.05 eq | - |

| Base | 2% aq. NaOH | [3] |

| Reaction pH | 8-10 | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 4-8 hours | [3] |

| Expected Yield | 70-85% | Estimated |

Characterization of this compound

While specific experimental data for the title compound is not widely published, the following are expected characterization parameters based on analogous structures and spectroscopic principles.

-

Appearance: White to off-white solid.

-

Melting Point: Expected to be in the range of 140-160 °C, similar to N-(p-toluenesulfonyl)glycine (147-149 °C).[4]

-

¹H NMR (DMSO-d₆):

-

δ 12.5-13.0 (s, 1H, COOH)

-

δ 8.0-8.3 (t, 1H, NH)

-

δ 7.6-7.8 (d, 2H, Ar-H ortho to SO₂)

-

δ 7.0-7.2 (d, 2H, Ar-H ortho to OCH₃)

-

δ 3.8-3.9 (s, 3H, OCH₃)

-

δ 3.5-3.6 (d, 2H, CH₂)

-

-

¹³C NMR (DMSO-d₆):

-

δ 171-173 (C=O)

-

δ 162-164 (Ar-C-OCH₃)

-

δ 131-133 (Ar-C-SO₂)

-

δ 128-130 (Ar-CH ortho to SO₂)

-

δ 114-116 (Ar-CH ortho to OCH₃)

-

δ 55-57 (OCH₃)

-

δ 44-46 (CH₂)

-

-

FT-IR (KBr, cm⁻¹):

-

3250-3350 (N-H stretching)

-

2900-3100 (C-H stretching)

-

1700-1725 (C=O stretching of carboxylic acid)

-

1320-1350 (asymmetric SO₂ stretching)

-

1150-1170 (symmetric SO₂ stretching)[5]

-

Causality in Experimental Choices and Troubleshooting

Choice of Base and Solvent

The use of an aqueous base like sodium hydroxide is a classic Schotten-Baumann condition. It serves to deprotonate the glycine and neutralize the HCl byproduct.[1][2] An alternative is to use an organic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane. This can be advantageous in preventing the hydrolysis of the sulfonyl chloride, a potential side reaction in aqueous media.

Potential Side Reactions and Mitigation

-

Hydrolysis of 4-Methoxybenzenesulfonyl Chloride: The sulfonyl chloride is susceptible to hydrolysis, which converts it to the unreactive sulfonic acid. To minimize this, ensure all glassware is dry if using an organic solvent system and add the sulfonyl chloride gradually.

-

Bis-sulfonylation of Glycine: The primary amine of glycine can potentially react with two equivalents of the sulfonyl chloride. Using a slight excess of glycine or adding the sulfonyl chloride portion-wise can favor the desired mono-sulfonated product.

Purification Strategies

The acidic nature of the final product allows for a straightforward purification process. After the reaction, acidification of the aqueous solution precipitates the product, leaving the more water-soluble unreacted glycine and inorganic salts in the solution. Recrystallization is a highly effective method for obtaining a high-purity solid product. For more challenging purifications, silica gel chromatography can be employed, though the acidic proton on the sulfonamide may cause tailing, which can sometimes be mitigated by adding a small amount of acetic acid to the eluent.

Safety Considerations

-

4-Methoxybenzenesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Glycine: Glycine is generally considered to be of low toxicity.[6] However, inhalation of dust should be avoided.

-

Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound via the N-sulfonylation of glycine with 4-methoxybenzenesulfonyl chloride is a reliable and efficient method. By understanding the underlying reaction mechanism, carefully controlling the reaction conditions, and being aware of potential side reactions, researchers can consistently produce this valuable compound in high yield and purity. This guide provides the necessary theoretical framework and practical protocols to empower scientists in their pursuit of novel therapeutic agents.

References

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Material Safety Data Sheet - Glycine MSDS. (2005, October 10). ScienceLab.com. Retrieved from [Link]

-

Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository. Retrieved from [Link]

-

Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N-(p-Toluenesulfonyl)glycine. (2024, April 9). ChemBK. Retrieved from [Link]

-

N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. (n.d.). CHIMIA. Retrieved from [Link]

-

Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur. Retrieved from [Link]

-

Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025, January 13). PubMed. Retrieved from [Link]

-

Table 2/2b, 1H NMR (in CDCl3). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

(4-Methoxy-benzenesulfonylamino)-acetic acid CAS number 13029-74-8

An In-depth Technical Guide to (4-Methoxy-benzenesulfonylamino)-acetic acid (CAS 13029-74-8)

Introduction

This compound, registered under CAS number 13029-74-8, is a sulfonamide derivative incorporating a glycine moiety.[1][2] This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. Its structure, featuring a methoxy-substituted benzene ring linked to an amino acid via a sulfonamide bridge, provides a versatile scaffold for chemical modification. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, while the carboxylic acid and methoxy groups offer sites for further functionalization and influence the molecule's overall physicochemical properties. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles and data from related structures.

Physicochemical and Structural Properties

The structural characteristics of this compound dictate its physical and chemical behavior, including its solubility, reactivity, and potential for biological interactions. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 13029-74-8 | ,[3],[1] |

| IUPAC Name | 2-(4-methoxyphenylsulfonamido)acetic acid | [1] |

| Molecular Formula | C₉H₁₁NO₅S | [1],[2] |

| Molecular Weight | 245.25 g/mol | [1] |

| Physical Form | Solid | [4] |

| Melting Point | Data not consistently available; requires experimental determination. | |

| Storage Conditions | Store sealed in a dry environment at 2-8°C. | [1] |

| SMILES | O=C(O)CNS(=O)(C1=CC=C(OC)C=C1)=O | [1] |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this exact compound are not widely published, a logical and robust synthetic route can be designed based on fundamental organic chemistry principles, specifically the Schotten-Baumann reaction.

Proposed Synthesis Workflow

The most direct synthesis involves the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and the amino group of glycine under basic conditions. The base neutralizes the HCl byproduct, driving the reaction to completion.

Sources

- 1. 13029-74-8|2-(4-Methoxyphenylsulfonamido)acetic acid|BLD Pharm [bldpharm.com]

- 2. 2-(4-MethoxyphenylsulfonaMido)acetic acid [13029-74-8] | Chemsigma [chemsigma.com]

- 3. This compound 13029-74-8 -Products Wonder [wonder-chem.com]

- 4. (4-Methoxyphenyl)(methylamino)acetic acid DiscoveryCPR 91012-98-5 [sigmaaldrich.com]

An In-depth Technical Guide to (4-Methoxy-benzenesulfonylamino)-acetic acid: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of (4-Methoxy-benzenesulfonylamino)-acetic acid, a molecule of interest in medicinal chemistry and organic synthesis. Drawing upon established principles and data from closely related compounds, this document will delve into its molecular structure, plausible synthetic routes, characterization methodologies, and potential therapeutic applications for researchers, scientists, and drug development professionals.

Introduction: The Benzenesulfonamide Scaffold in Drug Discovery

Benzenesulfonamide derivatives represent a cornerstone in modern medicinal chemistry, with their structural motifs present in a wide array of therapeutic agents.[1][2] The sulfonamide group's ability to form strong hydrogen bonds allows for high-affinity interactions with biological targets, notably enzymes.[1] This has led to the development of drugs targeting a variety of conditions. The incorporation of an amino acid moiety, such as acetic acid, introduces further opportunities for molecular interactions and can modulate the pharmacokinetic properties of the parent sulfonamide. This guide focuses on a specific exemplar of this class, this compound, exploring its chemical and potential biological landscape.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 13029-74-8, possesses a molecular formula of C₉H₁₁NO₅S and a molecular weight of 245.25 g/mol . The molecule integrates a 4-methoxybenzene ring, a sulfonamide linkage, and an acetic acid functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13029-74-8 | Internal Data |

| Molecular Formula | C₉H₁₁NO₅S | Internal Data |

| Molecular Weight | 245.25 g/mol | Internal Data |

| Purity Specification | >95% | [3] |

The molecular structure suggests a combination of hydrophobic (the methoxybenzene ring) and hydrophilic (the carboxylic acid and sulfonamide groups) regions, which will influence its solubility and interactions with biological membranes. The sulfonamide nitrogen is acidic, and the carboxylic acid group provides a site for salt formation and hydrogen bonding.

Caption: 2D representation of this compound.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from commercially available anisole.

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

This protocol is adapted from a known procedure for the sulfonation of anisole.[4]

Materials:

-

Anisole

-

100% Sulfuric acid

-

Phosphorus oxychloride

-

Ice

-

Sodium chloride

Procedure:

-

To a mixture of anisole (0.5 mol) and phosphorus oxychloride (0.5 mol), slowly add 100% sulfuric acid (0.525 mol) with stirring while maintaining the temperature below 5°C using an ice-water bath.

-

Remove the ice bath and allow the reaction mixture to warm to approximately 29°C over 90 minutes.

-

Heat the mixture to about 95°C and maintain this temperature for approximately two hours.

-

After cooling, pour the reaction mixture slowly into a mixture of ice (501.0 g), water (250.0 ml), and sodium chloride (31.0 g), keeping the temperature below 11°C.

-

Collect the resulting solid by filtration, wash three times with ice water, and dry to obtain 4-methoxybenzenesulfonyl chloride.[4]

This protocol is based on the general Schotten-Baumann reaction for the N-acylation of amino acids.[5][6]

Materials:

-

Glycine

-

4-Methoxybenzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve glycine in an aqueous solution of sodium hydroxide.

-

To this alkaline solution, add 4-methoxybenzenesulfonyl chloride portion-wise with vigorous stirring, while maintaining the temperature and pH of the reaction mixture.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization and Spectroscopic Analysis

As experimental spectroscopic data for this compound is not publicly available, this section provides predicted data based on the analysis of its structural components and comparison with related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methylene protons of the acetic acid moiety, and the acidic protons of the sulfonamide and carboxylic acid groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to SO₂) | 7.7 - 7.9 | Doublet | 2H |

| Aromatic (ortho to OCH₃) | 6.9 - 7.1 | Doublet | 2H |

| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |

| Methylene (CH₂) | ~3.9 - 4.1 | Singlet | 2H |

| Sulfonamide (NH) | Broad singlet | 1H | |

| Carboxylic Acid (OH) | Broad singlet | 1H |

Note: The chemical shifts of the NH and OH protons are highly dependent on the solvent and concentration and may exchange with D₂O.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (Sulfonamide) | 3300-3200 |

| C=O stretch (Carboxylic acid) | 1725-1700 |

| S=O stretch (Sulfonamide) | 1350-1300 and 1160-1120 |

| C-O stretch (Ether) | 1250-1200 |

Potential Applications in Drug Discovery

While there is no specific biological data for this compound, the broader class of benzenesulfonamides and N-arylsulfonylamino acids has shown significant promise in various therapeutic areas.[7][8]

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[2][9] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[8] The structural features of this compound make it a candidate for investigation as a CA inhibitor.

Anticancer Activity

Numerous benzenesulfonamide derivatives have been explored for their anticancer properties.[1][7] These compounds can target various pathways involved in tumor growth and proliferation. The presence of the sulfonamide moiety in the target molecule suggests that it could be a valuable scaffold for the development of novel anticancer agents.

Antimicrobial Activity

The sulfonamide functional group is famously associated with the first generation of antibiotics.[8] Research into new sulfonamide-containing molecules continues to be an active area in the search for novel antimicrobial agents to combat drug-resistant pathogens. Therefore, this compound warrants evaluation for its potential antibacterial and antifungal activities.

Caption: Potential therapeutic applications of the target molecule.

Conclusion

This compound is a molecule with a rich chemical architecture that suggests significant potential for further investigation. While specific experimental data is currently limited, this guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, and a predictive analysis of its spectroscopic characteristics. The established biological activities of the broader benzenesulfonamide class of compounds strongly suggest that this compound is a promising candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. This document serves as a foundational resource for researchers poised to explore the scientific and therapeutic potential of this intriguing molecule.

References

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 26(16), 4975. [Link]

-

Zhang, L., Wang, Y., & Wang, J. (2020). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents, 23(5), 931-943. [Link]

-

Gudim, M., Di Matteo, M., De Luca, V., & Supuran, C. T. (2020). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 25(18), 4239. [Link]

-

Gül, H. İ., & Taslimi, P. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1649-1657. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., & El-Faham, A. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(11), 3205. [Link]

-

Abdel-rahman, H. M., Abdel-zaher, A. O., & Abdel-alim, A. M. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28065-28082. [Link]

-

Chung, B. K. W., Bertin, C., Sernissi, L., Mancuso, J., & Sturino, C. (2023). Synthesis of N-Betsylated Amino Acids Using Aqueous Buffered Sodium Hypochlorite Solution. The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2016). Supplementary Information. [Link]

-

Kato, Y., Yen, D. H., Fukudome, Y., Hata, T., & Urabe, H. (2013). Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. Organic Letters, 15(21), 5550-5553. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

-

Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133. [Link]

-

Gibson, M. I., & Hudlicky, T. (2010). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. The FEBS journal, 277(12), 2695–2705. [Link]

-

PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

-

Royal Society of Chemistry. (2017). 4. [Link]

Sources

- 1. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-[(4-Methoxyphenyl)sulfonylamino]acetic Acid: Nomenclature, Synthesis, and Characterization

Abstract

This technical guide provides an in-depth analysis of the N-sulfonylated amino acid, (4-Methoxy-benzenesulfonylamino)-acetic acid. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the correct IUPAC nomenclature, details a robust synthetic pathway via the Schotten-Baumann reaction, and outlines a comprehensive analytical framework for structural verification and purity assessment. By synthesizing fundamental chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for the synthesis and application of this versatile chemical building block. The significance of N-sulfonylated amino acids as peptide isosteres and their potential in enzyme inhibitor design is also discussed, providing context for the compound's utility in modern therapeutic research.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of a chemical compound is fundamental to unambiguous scientific communication. The molecule , commonly referred to by the semi-systematic name this compound, is more precisely identified under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 2-[(4-methoxyphenyl)sulfonylamino]acetic acid .

This nomenclature is derived by deconstructing the molecule into its principal functional groups and substituents:

-

Parent Chain : The highest priority functional group is the carboxylic acid. Therefore, the parent structure is acetic acid .

-

Principal Substituent : An amino group is attached to the second carbon (alpha-carbon) of the acetic acid, leading to a "2-aminoacetic acid" (glycine) backbone.

-

Amino Group Substitution : The nitrogen atom of the amino group is itself substituted. It is bonded to a sulfonyl group (-SO₂-), which is in turn attached to a 4-methoxyphenyl group. This entire substituent is named (4-methoxyphenyl)sulfonyl .

-

Final Assembly : Combining these components, the substituent on the nitrogen of the amino group is a (4-methoxyphenyl)sulfonyl group. The entire group attached to the acetic acid backbone at position 2 is therefore [(4-methoxyphenyl)sulfonylamino].

This systematic approach ensures the structure is described without ambiguity.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for 2-[(4-methoxyphenyl)sulfonylamino]acetic acid is presented below.

| Property | Value | Source |

| IUPAC Name | 2-[(4-methoxyphenyl)sulfonylamino]acetic acid | Internal Derivation |

| CAS Number | 13029-74-8 | [1] |

| Molecular Formula | C₉H₁₁NO₅S | [1] |

| Molecular Weight | 245.26 g/mol | [1] |

| Melting Point | 129 °C | [1] |

Synthesis Methodology: The Schotten-Baumann Approach

The synthesis of N-sulfonylated amino acids is reliably achieved through the reaction of an amino acid with a corresponding sulfonyl chloride in a basic aqueous medium.[2][3] This nucleophilic acyl substitution, known as the Schotten-Baumann reaction, is highly effective for forming the stable sulfonamide linkage.

The core mechanism involves the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. The use of a base is critical for two reasons: it neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation and deactivation of the glycine nucleophile, and it maintains a pH at which the amino group is sufficiently deprotonated to be reactive.[4]

Experimental Protocol: Synthesis of 2-[(4-methoxyphenyl)sulfonylamino]acetic Acid

This protocol describes the synthesis on a standard laboratory scale.

Materials:

-

Glycine (aminoacetic acid)

-

4-Methoxybenzenesulfonyl chloride

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Hydrochloric Acid (HCl), concentrated and dilute

-

Deionized Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, ice bath, pH meter/paper, Buchner funnel filtration apparatus.

Procedure:

-

Glycine Solution Preparation : Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents) in an Erlenmeyer flask. Stir until all solids are dissolved and cool the solution to 0-5 °C in an ice bath. Causality: The excess base ensures the glycine remains deprotonated and neutralizes the forthcoming HCl byproduct. Low temperature minimizes the potential for hydrolysis of the sulfonyl chloride.

-

Sulfonyl Chloride Addition : While vigorously stirring the cold glycine solution, add 4-methoxybenzenesulfonyl chloride (1.05 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C throughout the addition. Causality: Portion-wise addition controls the exothermic reaction. Vigorous stirring ensures efficient mixing of the biphasic reaction mixture.

-

Reaction Progression : After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours. Monitor the reaction by TLC if desired.

-

Work-up and Isolation : Once the reaction is complete, cool the mixture in an ice bath. Slowly acidify the solution to a pH of ~2 by adding concentrated HCl dropwise. A white precipitate of the product should form. Causality: Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous medium.

-

Purification : Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.

-

Recrystallization : Purify the crude product by recrystallizing from a suitable solvent, such as a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-[(4-methoxyphenyl)sulfonylamino]acetic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step of any synthetic protocol. A combination of spectroscopic and physical methods should be employed.

Characterization Data Summary

| Technique | Expected Result / Observation | Purpose |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), 3200-2500 (broad, O-H stretch of acid), ~1710 (C=O stretch), ~1350 & ~1160 (asymmetric & symmetric S=O stretch) | Functional Group Identification[3][5] |

| ¹H NMR (ppm) | Signals corresponding to aromatic protons (~7.0-7.8), methoxy protons (~3.8, singlet), methylene protons (~3.9, singlet), and exchangeable N-H and O-H protons. | Structural Confirmation |

| ¹³C NMR (ppm) | Signals for aromatic carbons, methoxy carbon, methylene carbon, and the carbonyl carbon of the carboxylic acid (~172 ppm).[5] | Carbon Skeleton Confirmation |

| Mass Spec. (ESI-MS) | [M-H]⁻ ion at m/z ~244.2 or [M+H]⁺ ion at m/z ~246.2. | Molecular Weight Verification |

| Melting Point | Sharp melting point at ~129 °C. | Purity Assessment[1] |

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound verification.

Significance in Research and Drug Development

N-sulfonylated amino acids represent a valuable class of compounds in medicinal chemistry and drug design. Their structural and electronic properties offer several advantages for researchers.

-

Peptide Isosteres : The sulfonamide bond is recognized as a non-hydrolyzable isostere of the peptide (amide) bond.[6] This is particularly significant in the development of protease inhibitors, where replacing a scissile amide bond with a stable sulfonamide can lead to potent and metabolically robust drug candidates. The tetrahedral geometry of the sulfonamide sulfur can mimic the tetrahedral transition state of amide bond hydrolysis, leading to strong binding in enzyme active sites.[7]

-

Pharmacological Scaffolds : Sulfonamides derived from amino acids are precursors to a wide array of bioactive molecules. They have been explored for numerous pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][8] The inherent chirality and diverse side chains of amino acids provide a versatile platform for creating libraries of sulfonamides with tailored structures for screening.[8]

-

Synthetic Building Blocks : The presence of a free carboxylic acid group in 2-[(4-methoxyphenyl)sulfonylamino]acetic acid allows for further chemical modification, such as amide coupling to other amines or peptides, esterification, or reduction. This makes it a useful intermediate for constructing more complex target molecules.

References

-

ChemBK. N-(p-Toluenesulfonyl)glycine. Available at: [Link]

-

PubMed. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Available at: [Link]

-

ResearchGate. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF. Available at: [Link]

-

Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

- Unknown Source.

-

ResearchGate. Examples sulfonamide containing derivatives used for exploring its potential TS-character. Available at: [Link]

-

PubChem. N-((4-Methylphenyl)sulfonyl)glycine. Available at: [Link]

-

ResearchGate. N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[9]. Available at: [Link]

-

National Institutes of Health. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available at: [Link]

-

PubChem. Glycylglycine benzyl ester p-toluenesulfonate. Available at: [Link]

-

CHIMIA. N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[9]. Available at: [Link]

-

National Institutes of Health. Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. Available at: [Link]

-

PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available at: [Link]

-

National Institutes of Health. N-(4-Methoxybenzyl)glycine. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Available at: [Link]

-

The Good Scents Company. 4-methoxyphenyl acetic acid, 104-01-8. Available at: [Link]

- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design of amino acid sulfonamides as transition-state analogue inhibitors of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

(4-Methoxy-benzenesulfonylamino)-acetic Acid: A Technical Guide to its Potential Biological Activities

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of (4-Methoxy-benzenesulfonylamino)-acetic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes findings from structurally related benzenesulfonamide and acetic acid derivatives to project its likely pharmacological profile. By examining the structure-activity relationships of analogous compounds, we can infer potential mechanisms of action, therapeutic targets, and experimental frameworks for future investigation. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded starting point for the evaluation of this and similar chemical entities.

Introduction: Deconstructing the Core Moiety

This compound is a small molecule integrating two key pharmacophores: a substituted benzenesulfonamide and an acetic acid moiety. The biological significance of each component, and their synergistic potential, forms the basis of our analysis.

-

Benzenesulfonamides: This class of compounds is renowned for its diverse pharmacological activities. The sulfonamide group (-SO₂NH₂) is a cornerstone of many clinically approved drugs, acting as a versatile scaffold for targeting various enzymes and receptors. Their mechanisms of action are often attributed to their ability to mimic the transition state of enzymatic reactions or to bind to allosteric sites.[1][2]

-

Acetic Acid Derivatives: The acetic acid group (-CH₂COOH) can significantly influence a molecule's pharmacokinetic properties, such as solubility and cell permeability. Furthermore, it can directly participate in binding interactions with biological targets, particularly through hydrogen bonding and electrostatic interactions.

The combination of these two moieties in this compound suggests a molecule with the potential for specific biological targeting, driven by the sulfonamide group, and favorable physicochemical properties imparted by the acetic acid tail. The methoxy substituent on the benzene ring is also crucial, as it can modulate the electronic properties of the ring and influence binding affinity and metabolic stability.[1]

Projected Biological Activities and Mechanisms of Action

Based on the extensive research into related structures, several key biological activities can be postulated for this compound.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[2][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][3]

-

Mechanism: The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrase, effectively blocking its catalytic activity. The substitution pattern on the benzene ring plays a critical role in determining the inhibitory potency and isoform selectivity.[2][3]

Hypothesized Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Hypothesized binding of the compound to the carbonic anhydrase active site.

Anti-inflammatory and Analgesic Potential via COX Inhibition

Derivatives of phenoxy acetic acid have been explored as selective inhibitors of cyclooxygenase-2 (COX-2).[4] COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibition is a desirable therapeutic strategy for inflammation and pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

-

Mechanism: The acidic moiety of these compounds can interact with key residues in the active site of COX enzymes. The benzenesulfonamide portion could contribute to selectivity for the COX-2 isoform, which has a larger, more accommodating active site than COX-1.

Anticancer Activity

The benzenesulfonamide scaffold is present in several anticancer agents.[1] The anticancer effects of these compounds can be mediated through various mechanisms, including:

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation and survival, such as protein kinases or the aforementioned carbonic anhydrases (specifically tumor-associated isoforms like CA IX and XII).[2]

-

Disruption of Protein-Protein Interactions: Interfering with signaling pathways that promote cancer growth. For instance, some sulfonamide derivatives have been shown to inhibit the Keap1-Nrf2 protein-protein interaction, a key regulator of cellular antioxidant response that is often dysregulated in cancer.[5]

Other Potential Activities

The structural motifs of this compound also suggest potential for:

-

Antidiabetic Effects: Some benzenesulfonamide derivatives have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[1]

-

Antimicrobial Properties: While less common for this specific scaffold, some sulfonamides and fatty acid amides with similar structural features have demonstrated antibacterial and antifungal activity.[6]

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of this compound, a systematic experimental approach is necessary.

In Vitro Enzyme Inhibition Assays

This would be the initial step to screen for direct inhibitory effects on key enzymes.

Table 1: Proposed In Vitro Enzyme Inhibition Assays

| Target Enzyme | Assay Principle | Key Parameters to Determine |

| Carbonic Anhydrases (various isoforms) | Stopped-flow CO₂ hydrase assay | IC₅₀, Kᵢ |

| Cyclooxygenases (COX-1 and COX-2) | Colorimetric or fluorometric assay measuring prostaglandin production | IC₅₀, Selectivity Index (COX-1/COX-2) |

| α-Amylase and α-Glucosidase | Spectrophotometric assay measuring the release of p-nitrophenol | IC₅₀ |

Experimental Workflow: In Vitro Enzyme Inhibition Screening

Caption: A stepwise workflow for screening the compound against target enzymes.

Cell-Based Assays

Following promising in vitro results, cell-based assays are crucial to assess the compound's activity in a more biologically relevant context.

Table 2: Proposed Cell-Based Assays

| Biological Activity | Cell Line | Assay Principle | Key Readouts |

| Anti-inflammatory | RAW 264.7 macrophages | LPS-induced inflammation model | Measurement of NO, TNF-α, IL-6 production |

| Anticancer | Various cancer cell lines (e.g., MCF-7, A549) | MTT or CellTiter-Glo assay | Cell viability (IC₅₀) |

| Nrf2 Activation | ARE-luciferase reporter cell line | Measurement of luciferase activity | Fold induction of Nrf2 activity |

Detailed Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a representative method for assessing the inhibitory activity of this compound against COX-1 and COX-2.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare a colorimetric probe solution (e.g., TMPD).

-

-

Assay Procedure:

-

Add assay buffer, heme, and the respective COX enzyme to each well of a 96-well plate.

-

Add serial dilutions of the test compound or vehicle control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 5 minutes).

-

Stop the reaction and add the colorimetric probe.

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion and Future Directions

While the biological activity of this compound has not been directly reported, a comprehensive analysis of its structural components and related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The benzenesulfonamide and acetic acid moieties are well-established pharmacophores, and their combination in this specific arrangement warrants further study.

Future research should focus on the synthesis and in vitro screening of this compound against the targets proposed in this guide. Positive results would then justify progression to more complex cell-based models and eventually in vivo studies to evaluate its efficacy, pharmacokinetic profile, and safety. The structure-activity relationship of a series of analogs should also be explored to optimize potency and selectivity.

References

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. 1

-

Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. 2

-

Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury.

-

Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.

-

Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.

-

Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents.

-

rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d.

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. /)

Sources

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of (4-Methoxy-benzenesulfonylamino)-acetic acid: A Research Roadmap

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1] This technical guide focuses on a specific, yet under-explored molecule: (4-Methoxy-benzenesulfonylamino)-acetic acid. Lacking direct, extensive characterization in existing literature, this document serves as a foundational roadmap for researchers. By leveraging established knowledge of the sulfonamide pharmacophore and structurally related compounds, we will delineate the molecule's physicochemical profile, propose viable synthetic routes, and, most critically, hypothesize its potential therapeutic applications in oncology and inflammatory diseases. This guide provides detailed, actionable experimental protocols to systematically investigate these hypotheses, thereby creating a self-validating framework for future drug discovery efforts centered on this promising compound.

Physicochemical Profile and Drug-Likeness Assessment

The initial step in evaluating any potential therapeutic agent is to understand its fundamental physicochemical properties and assess its "drug-likeness." These parameters heavily influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The structure of this compound combines a benzenesulfonamide group, known for its ability to act as a zinc-binding group in metalloenzymes, with a flexible acetic acid tail.

Predicted Physicochemical Properties:

To evaluate its potential as an orally administered drug, we analyze its properties against Lipinski's Rule of Five.[2][3][4][5] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, more than five hydrogen bond donors, more than ten hydrogen bond acceptors, and a calculated LogP (cLogP) value over 5.[6]

| Property | Predicted Value | Lipinski's Rule of Five Compliance | Source |

| Molecular Formula | C₉H₁₁NO₅S | N/A | (Calculated) |

| Molecular Weight | 245.25 g/mol | Yes (< 500) | (Calculated) |

| cLogP (Octanol/Water) | 0.85 | Yes (< 5) | (Predicted) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) | (Calculated) |

| Hydrogen Bond Acceptors | 5 | Yes (≤ 10) | (Calculated) |

| Topological Polar Surface Area (TPSA) | 93.82 Ų | Favorable for cell permeability | (Predicted) |

Interpretation: this compound fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for development as an orally bioavailable drug. Its moderate TPSA indicates a good balance between solubility and membrane permeability.

Proposed Synthetic Strategy

The synthesis of N-arylsulfonylamino acids is a well-established process in organic chemistry. A direct and efficient method involves the nucleophilic substitution of a sulfonyl chloride with an amino acid.

General Synthetic Protocol: Schotten-Baumann Reaction

This protocol describes the synthesis via the reaction of 4-methoxybenzenesulfonyl chloride with glycine.

Materials:

-

Glycine

-

4-Methoxybenzenesulfonyl chloride

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Dissolution: Dissolve glycine in an aqueous solution of sodium hydroxide (2 equivalents) with stirring. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-methoxybenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., diethyl ether or toluene). Add this solution dropwise to the cold, stirring glycine solution.

-

Reaction: Allow the reaction mixture to stir vigorously at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted sulfonyl chloride.

-

Acidification: Cool the aqueous layer again in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A white precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and melting point analysis.

Caption: Hypothesized mechanisms of action for the target compound.

Experimental Workflows for Target Validation

To systematically test these hypotheses, a tiered experimental approach is proposed, starting with robust in vitro assays.

Caption: A tiered workflow for the experimental validation of the target compound.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry. [7] Materials:

-

Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere. [8][9]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible. [8]5. Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [10]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine if the compound inhibits the enzymatic activity of key human carbonic anhydrase isoforms.

Principle: This colorimetric assay measures the esterase activity of CA, which is correlated with its primary CO₂ hydratase activity. [11][12]The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored at 400-405 nm. [11] Materials:

-

Human CA enzymes (e.g., recombinant hCA I, hCA II, hCA IX)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate: p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO

-

Positive control inhibitor: Acetazolamide

-

96-well UV-transparent plate

-

Microplate reader

Step-by-Step Procedure:

-

Reagent Preparation: Prepare working solutions of the CA enzyme, test compound dilutions, and positive control in the assay buffer.

-

Plate Setup: In a 96-well plate, add the following to triplicate wells:

-

Test Wells: Assay buffer, test compound dilution, and CA enzyme solution.

-

Control Wells: Assay buffer, vehicle, and CA enzyme solution.

-

Blank Wells: Assay buffer, vehicle, and no enzyme.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. [11]4. Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate (slope) of the reaction for each well. Determine the percent inhibition for each compound concentration relative to the control. Calculate the IC₅₀ value from a dose-response curve.

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

Objective: To assess the ability of the compound to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.

Principle: Murine macrophage cells (RAW 264.7) produce nitric oxide upon stimulation with LPS. NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the NO concentration. [13][14] Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: Naphthylethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well plates

Step-by-Step Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. [15][16]2. Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control. [17]4. Incubation: Incubate the plate for 24 hours at 37°C.

-

Sample Collection: Collect 50-100 µL of the culture supernatant from each well.

-

Griess Reaction: Add an equal volume of Griess Reagent (mix Part A and B 1:1 immediately before use) to the supernatant in a new 96-well plate. [13]7. Absorbance Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production for each compound concentration. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity.

Conclusion and Future Directions

This compound represents a molecule with significant, albeit unexplored, therapeutic potential. Its favorable physicochemical properties and the well-documented bioactivity of the sulfonamide scaffold provide a strong rationale for its investigation as an anticancer and anti-inflammatory agent. The experimental workflows detailed in this guide offer a clear, logical, and robust pathway for validating these hypotheses.

Positive results from these initial in vitro screens would warrant progression to more advanced studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

In-depth Mechanistic Studies: Investigating effects on specific signaling pathways (e.g., Western blotting for kinase phosphorylation) and cell cycle analysis.

-

In Vivo Efficacy Studies: Evaluating the compound in established animal models of cancer and inflammation.

This guide provides the foundational framework to unlock the potential of this compound, potentially adding a new and valuable candidate to the drug discovery pipeline.

References

Click to expand

-

Lipinski, C. A. (1997). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

-

Bio-access. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

-

Bionity. (n.d.). Lipinski's Rule of Five. [Link]

-

Elsayad, K. A., Elmasry, G. F., Mahmoud, S. T., & Awadallah, F. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. [Link]

-

Dallegri, F., Ottonello, L., & Dapino, P. (1993). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? British Journal of Clinical Pharmacology, 36(5), 493–496. [Link]

-

Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry - Anti-Cancer Agents, 2(1), 49-98. [Link]

-

OUCI. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. [Link]

-

Wan, Y., Li, Y., Wang, Y., Zhang, Y., & Chen, Y. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

-

Bąk, A., et al. (2023). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 28(15), 5824. [Link]

-

Journal of Chemical Research, Synopses. (n.d.). A Novel and Efficient Method for the Synthesis of N-Arylsulfonylamino-2-pyridones. [Link]

-

Akocak, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 168-173. [Link]

-